8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Molecular Architecture and Stereochemical Considerations
8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride (C₉H₁₁BrClN) consists of a bicyclic tetrahydroquinoline core with a bromine atom at the 8-position and a hydrochloride counterion. The tetrahydroquinoline ring system comprises a six-membered aromatic benzene ring fused to a partially saturated piperidine ring containing a nitrogen atom at position 1. The bromine substituent at position 8 introduces steric and electronic effects, influencing reactivity and intermolecular interactions.
Key Structural Features
- Core Framework : The bicyclic structure includes a planar benzene ring fused to a non-planar piperidine ring. The nitrogen atom in the piperidine ring adopts a partially saturated tetrahedral geometry.
- Stereochemistry : The piperidine ring exhibits conformational flexibility, with possible envelope conformations due to the disordered methylene group (C8) observed in related analogs. The bromine atom at position 8 occupies an equatorial position in the chair-like conformation of the piperidine ring, minimizing steric strain.
- Counterion Interaction : The hydrochloride ion forms hydrogen bonds with the nitrogen atom in the piperidine ring, stabilizing the crystal lattice and influencing solid-state packing.
Spectroscopic Profiling
Spectroscopic techniques provide critical insights into the molecular structure and electronic environment of this compound.
Nuclear Magnetic Resonance (NMR)
¹H NMR Analysis
The proton environment is characterized by distinct shifts corresponding to aromatic, aliphatic, and NH protons:
¹³C NMR Analysis
Carbon environments show distinct chemical shifts:
Infrared (IR) Spectroscopy
Key IR absorption bands include:
Crystallographic Analysis and Solid-State Packing Behavior
X-ray crystallography reveals critical insights into the compound’s solid-state arrangement.
Crystal Structure and Conformational Disorder
- Piperidine Ring Disorder : The methylene group at C8 exhibits conformational disorder, adopting two envelope conformations (0.692:0.308 ratio).
- Hydrogen Bonding : The NH proton forms pairs of N–H···N hydrogen bonds with adjacent molecules, creating R²₂(12) rings.
- Short Br···Br Contacts : Weak halogen interactions (3.6394 Å) contribute to lattice stabilization.
Solid-State Packing
The crystal lattice is dominated by:
- Inversion Dimers : Linked via N–H···N hydrogen bonds, forming centrosymmetric units.
- Stacking Interactions : Aromatic π–π interactions between benzene rings, though steric hindrance from Br limits close stacking.
- Hydrochloride Ion Placement : The Cl⁻ ion resides in interstitial sites, facilitating electrostatic interactions with the NH group.
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVLPILGGVHSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-17-9 | |
| Record name | 8-bromo-1,2,3,4-tetrahydroquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .
Mode of Action
It’s known that tetrahydroquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Tetrahydroquinolines are known to be involved in various biological activities .
Biological Activity
8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
The molecular formula of this compound is C9H10BrClN. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions through competitive inhibition or allosteric modulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi. Its structural similarity to known antimicrobial agents suggests potential as a lead compound in drug development.
- Anticancer Properties : Studies indicate that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells. The compound's ability to inhibit specific pathways involved in tumor growth has been documented.
- Neuroprotective Effects : Tetrahydroquinoline derivatives are being explored for their neuroprotective properties, particularly in models of neurodegenerative diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 8-Bromo-1,2,3,4-tetrahydroquinoline against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations ranging from 50 µg/mL to 200 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 100 |
| Escherichia coli | 15 | 150 |
| Candida albicans | 20 | 75 |
Anticancer Activity
In vitro studies demonstrated that 8-Bromo-1,2,3,4-tetrahydroquinoline induced apoptosis in human cancer cell lines (e.g., HeLa cells). The compound showed a dose-dependent effect with IC50 values ranging from 10 µM to 30 µM.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 15 | 70 |
| MCF-7 | 25 | 50 |
| A549 | 20 | 60 |
Comparative Analysis with Related Compounds
The biological activity of 8-Bromo-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-Bromo-1,2,3,4-tetrahydroquinoline | Antimicrobial | Lacks neuroprotective properties |
| 6-Fluoro-1,2,3,4-tetrahydroquinoline | Anticancer | Enhanced lipophilicity |
| 8-Methoxy-1,2,3,4-tetrahydroquinoline | Neuroprotective | Exhibits lower toxicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 8-bromo-1,2,3,4-tetrahydroquinoline hydrochloride, highlighting differences in substituents, molecular properties, and applications:
Structural and Electronic Differences
Position of Bromine :
- The 8-bromo substitution in the parent compound contrasts with 5- or 6-bromo analogs (e.g., 5-bromo and 6-bromo derivatives), which exhibit altered electronic effects on the aromatic ring. For instance, 6-bromo derivatives are more electron-deficient at the para-position, influencing reactivity in cross-coupling reactions .
- 8-Bromo-6-methoxy derivatives (e.g., CAS 1220694-87-0) combine bromine’s electronegativity with methoxy’s electron-donating effects, enabling dual functionalization in drug design .
- Isoquinoline analogs (e.g., 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl) have a distinct nitrogen positioning, altering binding affinity to biological targets like ion channels .
Preparation Methods
Starting Materials and General Strategy
The synthesis often begins with 2-bromoaniline or 8-bromoquinoline derivatives. The key transformations include ring closure, oxidation, reductive amination, and hydrogenation steps to obtain the tetrahydroquinoline core with the bromine substituent at position 8.
Preparation of Stock Solutions and Formulations
For practical laboratory and in vivo applications, 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is prepared in solution form. The solubility and concentration depend on the solvent and intended use.
| Stock Solution Preparation of this compound | Volume (mL) for Given Amounts (mg) | ||
|---|---|---|---|
| Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 4.0234 | 20.1169 | 40.2338 |
| 5 mM | 0.8047 | 4.0234 | 8.0468 |
| 10 mM | 0.4023 | 2.0117 | 4.0234 |
Note: Volumes correspond to the solvent volume required to achieve the stated molarity for the given mass of compound.
Solvent Systems and Formulation Notes
- Solvents used include DMSO, PEG300, Tween 80, corn oil, and water.
- The preparation involves stepwise addition of solvents ensuring clarity before proceeding.
- Physical methods such as vortexing, ultrasound, or heating aid dissolution.
- The hydrochloride salt form enhances water solubility and bioavailability.
Comparative Analysis of Preparation Methods
| Step | Method/Reaction | Reagents | Solvents | Conditions | Notes |
|---|---|---|---|---|---|
| Ring Closure | Cyclization of 2-bromoaniline | Crotonic aldehyde, tetrachlorobenzoquinone | Hydrochloric acid | Reflux | Forms 8-bromo-2-toluquinoline |
| Oxidation | Conversion to aldehyde | Tin anhydride, MnO2, CrO3 | THF | Reflux 3h | Produces 8-bromoquinoline-2-formaldehyde |
| Reductive Amination | Amination of aldehyde | Benzene methanamine, NaBH4 | Methanol | Room temp, stirring | Yields N-((8-bromoquinoline-2-yl)methyl)(phenyl)methylamine |
| Hydrogenation | Reduction to tetrahydroquinoline | Pd/C, H2 gas | Alcohols or suitable solvent | Controlled temp and pressure | Final step to tetrahydroquinoline hydrochloride salt |
Research Findings and Yield Data
- The ring closure step yields approximately 61 g of 8-bromo-2-toluquinoline from 60 g of 2-bromoaniline.
- Oxidation yields about 36 g of 8-bromoquinoline-2-formaldehyde.
- Reductive amination yields 38 g of the target amine derivative.
- Overall yields depend on reaction conditions, purity, and work-up efficiency.
Q & A
Q. What are the recommended synthetic routes for 8-bromo-1,2,3,4-tetrahydroquinoline hydrochloride, and how can purity be optimized?
Synthesis typically involves cyclization reactions of substituted aniline precursors, followed by bromination and hydrochlorination. For purification, recrystallization using a CH₂Cl₂/hexane solvent mixture (2:1 ratio) is effective for isolating high-purity crystals. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through HPLC with UV detection (λ = 254 nm) is critical .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ring saturation.
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding, halogen contacts) .
- Mass spectrometry (HRMS) : Validates molecular weight and bromine isotopic patterns.
- Elemental analysis : Ensures stoichiometric consistency of C, H, N, and Cl .
Q. What safety protocols are essential when handling this compound?
- Use fume hoods to avoid inhalation of hydrochloride vapors.
- Wear nitrile gloves and protective eyewear due to potential skin/eye irritation.
- Store in airtight containers at 2–8°C to prevent degradation. Emergency procedures should follow UN GHS guidelines, including immediate rinsing for skin contact and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine position, substituents) influence biological activity?
Comparative studies with analogs like 6-bromo-7-methoxy-tetrahydroquinoline reveal that bromine at position 8 enhances electrophilic reactivity, potentially improving binding to targets like serotonin receptors. Ethyl or methyl substituents at position 3 increase lipophilicity, affecting blood-brain barrier penetration in neuroactive studies . For rigorous analysis, use molecular docking simulations (e.g., AutoDock Vina) paired with in vitro assays (e.g., radioligand binding) .
Q. How can crystallographic data resolve contradictions in solubility or stability reports?
X-ray structures demonstrate Br···Br contacts (3.64 Å) and N–H⋯N hydrogen bonds that stabilize dimers in the solid state. These interactions explain discrepancies in solubility measurements (e.g., polar vs. nonpolar solvents) and guide solvent selection for bioassays. For instance, DMSO is preferred for in vitro studies due to disrupted intermolecular forces .
Q. What experimental strategies address conflicting bioactivity data across studies?
- Batch consistency : Verify purity (>98% by HPLC) and crystallinity (PXRD) to exclude impurity-driven artifacts.
- Assay conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For example, IC₅₀ values for kinase inhibition vary significantly at pH <7.0 due to protonation of the tetrahydroquinoline ring .
- Control analogs : Include structurally similar compounds (e.g., 8-chloro-tetrahydroquinoline) to isolate bromine-specific effects .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
